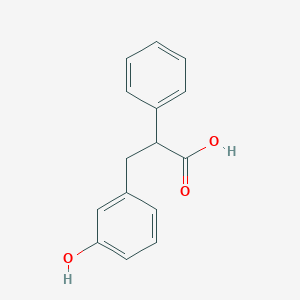
3-(3-ヒドロキシフェニル)-2-フェニルプロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a hydroxyphenyl group and a phenyl group attached to a propanoic acid backbone
科学的研究の応用
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a metabolite in certain biological pathways and can be used to study metabolic processes.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
Target of Action
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid is an organic acid detected in human urine . It is thought to be derived from nutritional sources, such as dietary phenylalanine or polyphenols
Mode of Action
It is known that phenolic compounds, which this compound is a derivative of, can interact with various cellular targets and exert antioxidant, anti-inflammatory, and other beneficial effects .
Biochemical Pathways
It is known that phenolic compounds are metabolized through various reactions such as glucuronidation, sulfonation, and methylation .
Pharmacokinetics
It is known that phenolic compounds, which this compound is a derivative of, undergo various metabolic processes including absorption, distribution, metabolism, and excretion .
Result of Action
It is known that phenolic compounds, which this compound is a derivative of, can exert various beneficial effects at the molecular and cellular levels .
Action Environment
The action of 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid can be influenced by various environmental factors. For instance, the production of 3-hydroxypropionic acid, a related compound, can be improved by optimizing fermentation conditions .
生化学分析
Biochemical Properties
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is one of the major metabolites of ingested caffeic acid and the phenolic degradation products of proanthocyanidins . It is suspected to have antioxidant properties .
Cellular Effects
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to suppress osteoblastic cell senescence, promoting bone accretion in mice . It also decreases blood pressure in vivo via vessel relaxation, possibly through the release of nitric oxide by the endothelial layer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Another method involves the Reformatsky reaction, which is a two-step process. The first step involves the reaction of an aldehyde with a zinc reagent to form a β-hydroxy ester. The second step involves the hydrolysis of the ester to yield the desired acid .
Industrial Production Methods
Industrial production of 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as the control of temperature and pressure, are critical factors in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can yield an alcohol.
類似化合物との比較
Similar Compounds
3-(3-Hydroxyphenyl)propionic acid: This compound is structurally similar but lacks the phenyl group attached to the propanoic acid backbone.
3-(4-Hydroxyphenyl)propionic acid: This compound has the hydroxy group in the para position instead of the meta position.
Uniqueness
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid is unique due to the presence of both a hydroxyphenyl group and a phenyl group, which can influence its chemical reactivity and biological activity.
特性
IUPAC Name |
3-(3-hydroxyphenyl)-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-13-8-4-5-11(9-13)10-14(15(17)18)12-6-2-1-3-7-12/h1-9,14,16H,10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLXBLMCMACDSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC(=CC=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-N-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2378794.png)
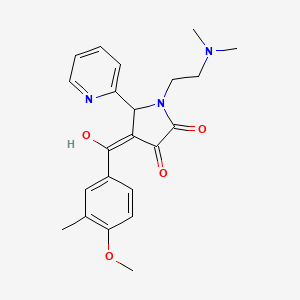
![1-(4-Chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2378797.png)
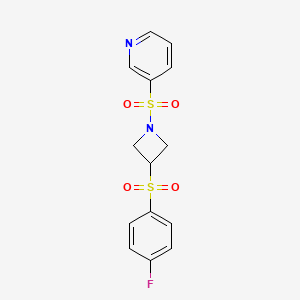
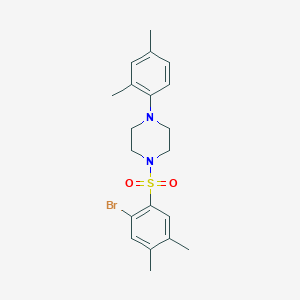
![4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2378803.png)
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2378804.png)
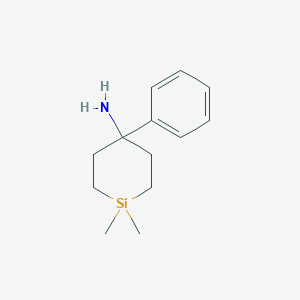
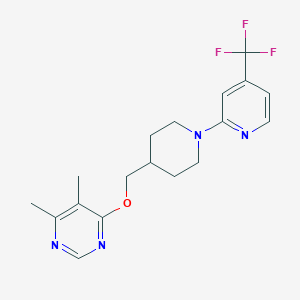
![2-[Benzyl-(1,1-difluoro-4-hydroxybutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2378811.png)
![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2378815.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2378816.png)
![N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide](/img/structure/B2378817.png)
